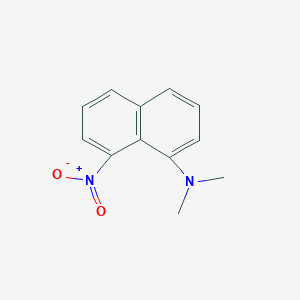

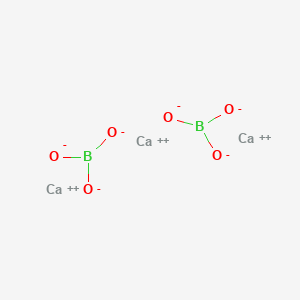

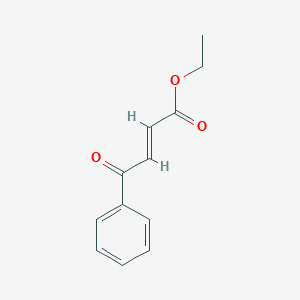

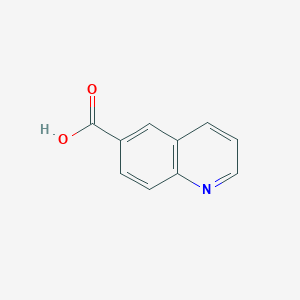

![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)

1-Bromobicyclo[2.2.1]heptane

Descripción general

Descripción

1-Bromobicyclo[2.2.1]heptane, commonly known as Bromobicyclo, is a bicyclic organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. Bromobicyclo is a highly reactive compound that is used in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Low-Temperature Reactions : The reaction of 7-bromo-7-chlorobicyclo[4.1.0] heptane and 7-bromo-7-fluorobicyclo[4.1.0] heptane with activated magnesium in THF at low temperatures produces 7-bromobicyclo[4.1.0] heptane, among other products (Ando, Muranaka, & Ishihara, 1981).

Synthesis of Complex Molecules : The reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.02,7]heptane with methyllithium leads to complex molecules, suggesting intermediate formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane (Alber & Szeimies, 1994).

Photoelectron Spectrum Analysis : The photoelectron spectrum of 1-bromotricyclo[2.2.1.02.6] heptane (1-bromonortricyclene) reveals extensive conjugation between bromine and alkane orbitals, providing insights into the electronic structure of alkyl halides (Della, Pigou, Livett, & Peel, 1985).

Reduction with Lithium Aluminium Hydride : The reduction of exo-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with lithium aluminium hydride produces a mixture of endo- and exo-2-hydroxymethylbicyclo[2.2.1]heptane and 1-hydroxymethylbicyclo[2.2.1]heptane (Macmillan & Pryce, 1971).

Addition of Bromine : The addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene leads to unexpected products, suggesting complex reaction pathways (Bulanov, Sosonyuk, & Zyk, 2001).

1,2-Eliminations : Base-promoted 1,2-eliminations from endo-2-bicyclo[2.2.1]heptyl halides and arenesulfonates develop clean bimolecular reactions that can be useful in synthetic chemistry (Bartsch & Lee, 1990).

Microbial Baeyer-Villiger Reaction : This reaction involves various substituted bicycloheptanones, leading to the formation of regioisomeric lactones, useful in medicinal chemistry (Königsberger & Griengl, 1994).

Mecanismo De Acción

Target of Action

1-Bromobicyclo[2.2.1]heptane is a small organic molecule that primarily targets other organic molecules in chemical reactions. Its primary targets are often other organic compounds in a reaction mixture, where it can participate in various types of reactions, such as nucleophilic substitution .

Mode of Action

The mode of action of this compound involves the formation of a stable carbocation intermediate. When the bromine atom is abstracted, a positive ion is formed which is stable due to the inductive effect from the three carbon atoms and also hyper-conjugation . This carbocation can then undergo a nucleophilic substitution reaction (SN1), where a nucleophile attacks the positively charged carbon .

Biochemical Pathways

While specific biochemical pathways involving 1-Bromobicyclo[22For example, it can undergo a formal [4 + 2] cycloaddition reaction, which allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, in a formal [4 + 2] cycloaddition reaction, it can help synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . These compounds could have various applications, including use in the synthesis of other complex organic molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. It’s also worth noting that certain bridgehead carbons like this compound can undergo SN1 reactions slowly at high temperatures (150°C) .

Propiedades

IUPAC Name |

1-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGQMFDJANKDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158919 | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13474-70-9 | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.